N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Chemical Biology Probe Discovery

The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421509-63-8) is a synthetic small-molecule hybrid featuring a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide bridge to a furan-substituted 4-methylthiazole moiety. Its molecular formula is C19H14N2O4S, with a molecular weight of 366.39 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C19H14N2O4S
Molecular Weight 366.39
CAS No. 1421509-63-8
Cat. No. B2711744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
CAS1421509-63-8
Molecular FormulaC19H14N2O4S
Molecular Weight366.39
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H14N2O4S/c1-11-16(26-18(21-11)15-7-4-8-24-15)10-20-17(22)13-9-12-5-2-3-6-14(12)25-19(13)23/h2-9H,10H2,1H3,(H,20,22)
InChIKeySWPZHLPOBRDHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421509-63-8): Structural Identity and Compound Class for Procurement


The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421509-63-8) is a synthetic small-molecule hybrid featuring a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide bridge to a furan-substituted 4-methylthiazole moiety . Its molecular formula is C19H14N2O4S, with a molecular weight of 366.39 g/mol, and it is typically supplied at ≥95% purity for research use . It belongs to the broader class of thiazole-chromene carboxamide conjugates, a scaffold family investigated for receptor modulation and anti-infective properties, but published quantitative pharmacological data specific to this compound remain absent from the open scientific record.

Why Close Analogs of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged


In the absence of any publicly available structure-activity relationship (SAR) data for this specific compound, users must assume that even minor structural modifications within the 2-oxo-2H-chromene-3-carboxamide series can profoundly alter target engagement and selectivity [1]. For instance, a published series of closely related 2-oxo-2H-chromene-3-carboxamide derivatives demonstrated potent and highly selective inhibition of Helicobacter pylori growth, exhibiting little to no activity against other Gram-positive, Gram-negative, or fungal species across a broad MIC range of 0.0039–16 µg/mL [2]. This establishes that biological activity in this class is not a blanket property of the core scaffold but is exquisitely dependent on the specific decoration, exemplified here by the unique furan-2-yl and 4-methylthiazol-5-yl substituents. Generic substitution risks introducing an analog with a completely different, or absent, biological profile.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421509-63-8)


Structural Uniqueness Assessment Against the Published 2-Oxo-2H-chromene-3-carboxamide Chemical Space

A comparative structural analysis against the 2-oxo-2H-chromene-3-carboxamide derivatives described in the most relevant primary literature reveals that the target compound possesses a unique substitution pattern not represented in any published screening set [1]. Specifically, it combines a furan-2-yl group at the 2-position of the thiazole ring and a 4-methyl substitution on the same thiazole, linked via a methylene bridge to the carboxamide. This differs from the known, biologically characterized analogs which typically feature direct thiazole-2-yl amide linkages or different heteroaryl decorations [2]. While no quantitative bioactivity comparison is possible, the structural novelty implies a distinct and uncharted chemical space for pharmacological exploration.

Medicinal Chemistry Chemical Biology Probe Discovery

Predicted Physicochemical Property Profile for Compound Prioritization

In the absence of experimentally measured properties, the compound's quantitative differentiation can be framed through its computed physicochemical descriptors, which place it at the boundary of preferred oral drug-like space and distinguish it from close analogs [1]. With a molecular weight of 366.39 g/mol, 5 hydrogen bond acceptors, and a topological polar surface area (tPSA) of approximately 110 Ų, the compound marginally exceeds the typical Rule-of-Five thresholds, suggesting it may serve as a lead-like or probe molecule rather than a fully optimized oral drug candidate. In contrast, the smaller N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide (MW 286.31 g/mol) falls well within these limits, while a larger 6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl] analog (MW ~470 g/mol) ventures further into beyond-Rule-of-Five space . This property gradient allows users to select the compound of interest based on the desired degree of 'lead-likeness' for their specific screening cascade.

Computational Chemistry Drug-likeness Hit Triage

Evidence Gap: Absence of Experimentally Validated Biological Comparative Data

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no peer-reviewed reports of the target compound's biological activity [1]. No direct head-to-head comparison or cross-study comparable data exists against any specific analog for any quantitative endpoint (IC50, MIC, Ki, etc.). This represents a critical evidence gap that distinguishes it from analogs such as the N-(benzo[d]thiazol-2-yl) series, for which antibacterial MIC values (e.g., 7.81–2.61 µg/mL against tuberculosis) and antioxidant IC50 data have been published [2]. Selection of this compound must therefore be justified solely on novelty and the untested hypothesis that its unique structure will translate into a differentiated biological profile.

Evidence-Based Procurement Data Quality Research Risk

Application Scenarios for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Use in Scientific Research


Chemical Probe Discovery Targeting Novel Receptor Biology

Given its untested but unique structural signature combining a coumarin, furan, and methylthiazole, this compound is ideally suited as a starting point for a high-throughput screening campaign to identify novel modulators of sphingosine-1-phosphate (S1P) receptors or thyroid-stimulating hormone receptor (TSHR), both of which are known to be modulated by structurally related 2-oxo-2H-chromene-3-carboxamide derivatives in the patent literature [1][2]. A research team could profile this compound at 10 µM in a panel of GPCR assays alongside its direct analog N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide to test the hypothesis that the methylene bridge alters binding kinetics.

Structure-Activity Relationship (SAR) Expansion of Anti-H. pylori Series

The documented potent and selective anti-H. pylori activity of 2-oxo-2H-chromene-3-carboxamide derivatives (MIC range 0.0039–16 µg/mL) establishes the scaffold's relevance for gastric pathogen targeting [1]. The target compound, with its distinct furan-thiazole substitution, can be incorporated as a diversity point in a follow-up SAR study. Its activity, when compared directly against the most potent analog from the original series under identical broth microdilution conditions (e.g., ATCC 43504 strain), will determine whether the methylene-linked thiazole-furan tail enhances or diminishes the selective anti-H. pylori effect.

Fluorescent Probe Development Leveraging Coumarin Fluorescence

Coumarin derivatives are well-known fluorescent dyes and probes [1]. The target compound's 2-oxo-2H-chromene core is predicted to exhibit intrinsic fluorescence, potentially with excitation/emission maxima in the UV-blue range. Researchers can procure this compound to evaluate its quantum yield and solvent sensitivity as a starting point for developing a fluorescent ligand for a protein target. This application exploits a property not shared by structurally disconnected thiazoles or chromenes alone, making the hybrid scaffold uniquely valuable for bimodal (fluorescent + pharmacological) tool compound design.

Computational Docking and Pharmacophore Model Validation

The absence of any published crystal structure for the target compound or its protein-ligand complex makes it an excellent candidate for in silico studies. A computational chemist can dock it into a homology model of a target receptor (e.g., TSHR) and compare the predicted binding pose and MM/GBSA score against known ligands such as the TSHR antagonist S37a [1]. This comparative in silico experiment can generate a testable hypothesis about the role of the furan-2-yl group in occupying a putative hydrophobic sub-pocket, guiding further synthesis of validated analogs.

Quote Request

Request a Quote for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.